molecular formula C16H14N2O2 B15249995 1-Amino-2-(dimethylamino)anthracene-9,10-dione CAS No. 62468-69-3

1-Amino-2-(dimethylamino)anthracene-9,10-dione

Cat. No.: B15249995
CAS No.: 62468-69-3
M. Wt: 266.29 g/mol
InChI Key: RUEQXENGJYDEEH-UHFFFAOYSA-N
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Description

1-Amino-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to the anthracene-9,10-dione core. Its molecular formula is C16H16N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Dimethylation: The dimethylamino group is introduced via a methylation reaction, often using dimethylamine as the methylating agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, such as:

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthracene derivatives.

Mechanism of Action

The mechanism of action of 1-Amino-2-(dimethylamino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent.

Properties

CAS No.

62468-69-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-amino-2-(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H14N2O2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,17H2,1-2H3

InChI Key

RUEQXENGJYDEEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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